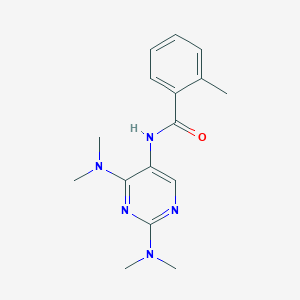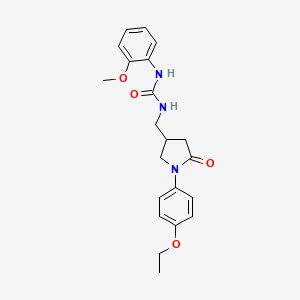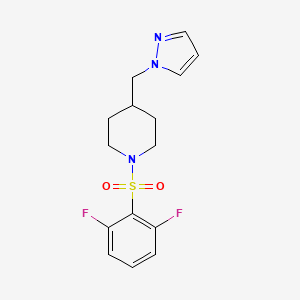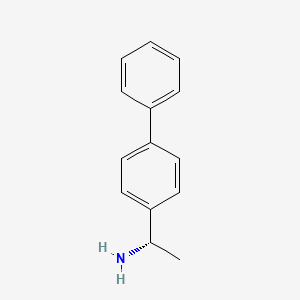![molecular formula C24H23N3O4S B2366742 2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1252819-37-6](/img/no-structure.png)
2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide” is a complex organic molecule. It belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno [3,2- d ]pyrimidine-7-carbonitriles . The reaction involved heating thiophene-2-carboxamides in formic acid to afford thieno [3,2- d ]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4 H -1,3-dioxin-4-one (TMD) in xylene produced the β -keto amides .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its IUPAC name. It contains a thieno[3,2-d]pyrimidin-1(2H)-yl core, which is a bicyclic system consisting of a thiophene ring fused to a pyrimidine ring. The molecule also contains a 3,4-dimethylbenzyl group and a 3-methoxyphenyl group attached to the core structure .Applications De Recherche Scientifique
Radiosynthesis Applications
Pyrimidine derivatives have been utilized in the development of selective radioligands for imaging purposes, such as the translocator protein (18 kDa) with PET. For instance, DPA-714, a compound within the pyrimidine acetamide series, has been synthesized with a fluorine atom in its structure, enabling its labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).
Antimicrobial Activity
Pyrimidinone and oxazinone derivatives fused with thiophene rings, using 2-chloro-6-ethoxy-4-acetylpyridine as the starting material, have shown significant antimicrobial activity. This indicates the potential of pyrimidine derivatives in developing new antimicrobial agents (Hossan et al., 2012).
Antifungal Effect
The antifungal effects of some pyrimidin-amine derivatives against types of fungi like Aspergillus terreus and Aspergillus niger have been investigated, showing that certain derivatives are effective antifungal agents (Jafar et al., 2017).
Cytotoxic Activity for Anticancer Applications
The design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have been explored for their in vitro cytotoxic activity against cancer cell lines, demonstrating the potential of pyrimidine derivatives in cancer treatment (Al-Sanea et al., 2020).
Dual Inhibitory Activity on Enzymes
Compounds based on the thieno[2,3-d]pyrimidine scaffold have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in cancer and bacterial growth. This highlights the relevance of pyrimidine derivatives in the development of dual-action pharmaceutical agents (Gangjee et al., 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine with 3-methoxyphenylacetic acid, followed by acetylation of the resulting product.", "Starting Materials": [ "3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine", "3-methoxyphenylacetic acid", "Acetic anhydride", "Dimethylformamide (DMF)", "Triethylamine (TEA)", "Dichloromethane (DCM)", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Magnesium sulfate (MgSO4)" ], "Reaction": [ "To a solution of 3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine (1.0 equiv) in DMF, TEA (1.2 equiv) is added dropwise with stirring at room temperature.", "3-methoxyphenylacetic acid (1.1 equiv) is added to the reaction mixture and stirred for 2-3 hours at room temperature.", "The reaction mixture is poured into a mixture of DCM and water, and the organic layer is separated and washed with water, NaHCO3 solution, and brine successively.", "The organic layer is dried over MgSO4 and concentrated under reduced pressure.", "The resulting product is purified by column chromatography using DCM/diethyl ether as the eluent to obtain the intermediate product.", "To a solution of the intermediate product in DCM, acetic anhydride (1.2 equiv) and TEA (1.5 equiv) are added and stirred at room temperature for 2-3 hours.", "The reaction mixture is poured into a mixture of ice and water, and the resulting solid is filtered and washed with water.", "The solid is dried under vacuum to obtain the final product, 2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide." ] } | |
Numéro CAS |
1252819-37-6 |
Nom du produit |
2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide |
Formule moléculaire |
C24H23N3O4S |
Poids moléculaire |
449.53 |
Nom IUPAC |
2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H23N3O4S/c1-15-7-8-17(11-16(15)2)13-27-23(29)22-20(9-10-32-22)26(24(27)30)14-21(28)25-18-5-4-6-19(12-18)31-3/h4-12H,13-14H2,1-3H3,(H,25,28) |
Clé InChI |
LDFKCRJUCDFAMJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2366663.png)


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2366669.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2366672.png)




![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366681.png)
